3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide
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Overview
Description
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core with a phenoxy group and a pyridinyl ethyl substituent, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit key functional proteins in bacterial cell division .
Biochemical Pathways
Similar compounds have been reported to exhibit anti-tubercular activity, suggesting potential effects on the biochemical pathways associated withMycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzamide core.
Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group is attached via a coupling reaction, often using reagents such as palladium catalysts to facilitate the formation of the carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Shares a similar benzamide core but lacks the phenoxy group.
Phenoxy acetamide derivatives: Contain the phenoxy group but differ in the structure of the amide and pyridinyl substituents.
Uniqueness
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the combination of its phenoxy, benzamide, and pyridinyl ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and potential therapeutic applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
3-phenoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(16-10-12-21-13-11-16)22-20(23)17-6-5-9-19(14-17)24-18-7-3-2-4-8-18/h2-15H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDMUHCELPWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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